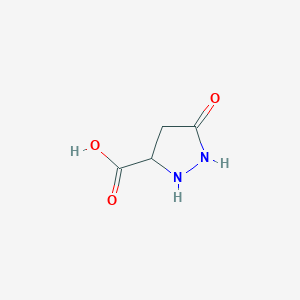

5-Oxopyrazolidine-3-carboxylic acid

Description

Contextualization within the Broader Pyrazolidinone Chemistry

The pyrazolidinone core is a well-established scaffold in heterocyclic chemistry. chemspider.com This structural motif is a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group. The introduction of a carboxylic acid at the 3-position and an oxo group at the 5-position gives rise to 5-Oxopyrazolidine-3-carboxylic acid, a molecule with enhanced functionality. This substitution pattern creates a chiral center at the carbon bearing the carboxylic acid, allowing for the existence of stereoisomers which can be crucial in biological interactions. The presence of both a carboxylic acid and a lactam (a cyclic amide) provides multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules.

Historical Perspectives on the Significance of Pyrazolidinone Scaffolds in Heterocyclic Chemistry

The history of pyrazolidinone chemistry is rich with examples of its importance. The parent compound, pyrazolidinone, and its derivatives have been explored for a wide array of applications. For instance, Phenidone (1-phenyl-3-pyrazolidinone) has been a key component in photographic developers due to its antioxidant properties. nist.govnih.gov This historical success has paved the way for the investigation of other pyrazolidinone derivatives. The concept of "privileged scaffolds," where certain molecular frameworks appear repeatedly in biologically active compounds, is applicable here. researchgate.net The pyrazolidinone ring system is considered one such scaffold, which has historically driven research into various substituted analogs, including those with carboxylic acid functionalities.

Rationale for Focused Academic Inquiry on this compound

The focused academic inquiry into this compound stems from its potential as a versatile synthetic intermediate. The bifunctional nature of the molecule, with its reactive carboxylic acid and modifiable lactam ring, allows for the construction of diverse molecular architectures. Researchers are particularly interested in its use as a chiral building block in asymmetric synthesis. The stereochemistry of the carboxylic acid group is critical for its interaction with biological targets, making the synthesis of enantiomerically pure forms a key research goal. Furthermore, the pyrazolidinone core itself is associated with a range of biological activities, providing a strong rationale for synthesizing and evaluating new derivatives based on the this compound template. Recent studies have focused on creating derivatives with potential anticancer and antimicrobial properties. mdpi.commdpi.comnih.gov

Overview of Research Trajectories and Challenges Associated with the Compound

Current research on this compound is multifaceted. A primary trajectory involves its use as a scaffold to synthesize novel compounds with potential therapeutic applications. This includes the preparation of derivatives by modifying the carboxylic acid group or by substituting at the nitrogen atoms of the pyrazolidinone ring. mdpi.com For example, derivatives have been synthesized and tested for their activity against breast cancer cell lines. researchgate.net

A significant challenge in this field is the stereoselective synthesis of the molecule. Controlling the stereochemistry at the C3 position is often a complex task, requiring sophisticated synthetic strategies. Another challenge lies in the comprehensive biological evaluation of the synthesized derivatives. While preliminary studies have shown promise, further in-depth investigations are needed to understand their mechanisms of action and to optimize their activity. The development of efficient and scalable synthetic routes to this compound and its derivatives remains an active area of research.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 64154-84-3 | biosynth.com |

| Molecular Formula | C4H6N2O3 | biosynth.com |

| Molecular Weight | 130.1 g/mol | biosynth.com |

| Melting Point | 103 °C | biosynth.com |

| SMILES | C1C(NNC1=O)C(=O)O | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

5-oxopyrazolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3-1-2(4(8)9)5-6-3/h2,5H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNZAGCCZRYCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64154-84-3 | |

| Record name | 5-oxopyrazolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Oxopyrazolidine 3 Carboxylic Acid and Its Derivatives

Established Retrosynthetic Strategies and Precursors

The core structure of 5-oxopyrazolidine-3-carboxylic acid can be disconnected in several ways to reveal logical precursors. The most common strategies involve the formation of one or two nitrogen-carbon bonds in the final cyclization step. These approaches typically utilize readily available starting materials such as hydrazine (B178648) derivatives and α,β-unsaturated carbonyl compounds or their equivalents.

Cyclization Reactions Involving Hydrazine Derivatives

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 5-oxopyrazolidinones. These methods generally involve the reaction of a bifunctional hydrazine derivative with a suitable three-carbon electrophilic partner, leading to the formation of the five-membered ring.

One of the most direct methods for the synthesis of the 5-oxopyrazolidine ring is the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate (B1144303). This reaction proceeds through a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization via aminolysis of the ester or other activating group.

For instance, the reaction of itaconic acid with substituted aminophenols, which can be considered precursors to hydrazine derivatives in a broader sense, leads to the formation of 1-substituted-5-oxopyrrolidine-3-carboxylic acids. mdpi.commdpi.com While these are pyrrolidones rather than pyrazolidinones, the underlying principle of Michael addition followed by cyclization is analogous. The synthesis of the target pyrazolidinone would involve a similar reaction with hydrazine itself. The reaction of α,β-unsaturated esters with hydrazines is a well-established method for preparing pyrazolines, which are closely related to pyrazolidinones. researchgate.net

A general scheme for this reaction is as follows:

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| α,β-Unsaturated Ester | Hydrazine Hydrate | 5-Oxopyrazolidine-3-carboxylate | Reflux in a suitable solvent (e.g., ethanol) |

The condensation of hydrazines with dicarbonyl compounds or their equivalents is another effective strategy for constructing the pyrazolidinone ring. This approach typically begins with the formation of a hydrazone intermediate, which then undergoes an intramolecular reaction to form the heterocyclic ring. nih.govlibretexts.orgpressbooks.pub While this method is more commonly used for the synthesis of pyrazoles and pyrazolines, it can be adapted for pyrazolidinones. organic-chemistry.org

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is a popular method for synthesizing 2-pyrazolines. researchgate.net The mechanism involves a nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular Michael addition. researchgate.net

| Reactant 1 | Reactant 2 | Intermediate | Product |

| α,β-Unsaturated Aldehyde/Ketone | Hydrazine Derivative | Hydrazone | Pyrazoline |

This pyrazoline can then be oxidized to the corresponding pyrazolidinone.

Nucleophilic Addition Approaches

Nucleophilic addition reactions, particularly conjugate additions, are powerful tools for the stereoselective synthesis of various organic compounds, including heterocyclic systems. In the context of this compound synthesis, the addition of hydrazines to α,β-unsaturated systems is a key strategy.

The conjugate addition of hydrazines to α,β-unsaturated esters provides a direct route to functionalized pyrazolidinones. This reaction takes advantage of the nucleophilicity of the hydrazine and the electrophilicity of the β-carbon of the unsaturated ester. The initial Michael adduct can then undergo intramolecular cyclization to yield the desired 5-oxopyrazolidine-3-carboxylate. The synthesis of pyrazolines through the reaction of α,β-unsaturated esters with diazoalkanes, nitrile imines, and hydrazines has been reviewed, highlighting the versatility of this approach. researchgate.net

A highly effective and enantioselective method for the synthesis of chiral pyrazolidinones involves the conjugate addition of hydrazines to α,β-unsaturated imides. acs.orgacs.org This approach allows for the introduction of stereocenters with high control, which is crucial for the synthesis of biologically active molecules. The use of chiral Lewis acids can catalyze this reaction, leading to high enantioselectivity. acs.orgacs.org

The reaction proceeds with high chemoselectivity, with the more nucleophilic nitrogen of the hydrazine adding to the β-carbon of the imide. acs.org The resulting adduct then cyclizes to form the pyrazolidinone ring. The enantioselectivity of the reaction can be influenced by the choice of the chiral auxiliary on the imide and the reaction conditions, such as temperature. acs.org

| Substrate | Hydrazine | Catalyst | Product | Enantiomeric Excess (%) |

| α,β-Unsaturated Imide (e.g., crotonate derivative) | Benzylhydrazine | Chiral Lewis Acid (e.g., Mg salt complex) | Chiral Pyrazolidinone | Up to 99% acs.org |

This methodology provides a powerful tool for the asymmetric synthesis of this compound derivatives.

Advanced and Stereoselective Synthesis of 5-Oxopyrazolidinone Derivatives

The development of advanced and stereoselective synthetic methods for producing 5-oxopyrazolidinone derivatives is a significant area of focus in organic chemistry. The chirality of these compounds often plays a crucial role in their biological activity, making enantiomerically pure forms highly desirable. Methodologies to achieve this include the resolution of racemic mixtures and the direct asymmetric synthesis using catalytic processes.

Resolution of Racemic this compound

A common strategy to obtain enantiomerically pure compounds is through the resolution of a racemic mixture. This involves separating the two enantiomers of this compound that are produced in non-stereoselective syntheses.

One effective method for the resolution of racemic 5-oxo-1-phenylpyrazolidine-3-carboxylic acid is through the formation of diastereomeric salts using a chiral resolving agent. researchgate.netresearchgate.net α-Methylbenzylamine is a widely employed agent for this purpose. researchgate.netresearchgate.net The process involves reacting the racemic acid with a chiral amine, such as (R)- or (S)-α-methylbenzylamine. This reaction creates a mixture of two diastereomeric salts, which have different physical properties, notably solubility.

The racemic acid is typically dissolved in a suitable hot solvent mixture, such as ethyl acetate-isopropanol, followed by the addition of the chiral amine. researchgate.net As the solution cools, one of the diastereomeric salts preferentially precipitates, while the other remains dissolved in the mother liquor. researchgate.net This allows for the separation of the diastereomers by simple filtration. The enantiomerically pure acid can then be recovered from the isolated salt. This method has been shown to be efficient, with each diastereomeric salt being obtainable in high theoretical yields. researchgate.netresearchgate.net

| Step | Description | Key Reagents/Solvents | Outcome |

| 1 | Dissolution | Racemic (±)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid | Hot ethyl acetate-isopropanol (70:30 v/v) |

| 2 | Salt Formation | Addition of one-half equivalent of (R)- or (S)-α-methylbenzylamine | Formation of two diastereomeric salts |

| 3 | Precipitation | Cooling of the solution | Preferential precipitation of one diastereomeric salt |

| 4 | Separation | Filtration | Isolation of the precipitated salt, with the other remaining in solution |

| 5 | Regeneration | Acidification of the isolated salt | Recovery of the enantiomerically pure carboxylic acid |

Following the formation of diastereomeric salts, preferential crystallization is the key technique that enables the separation. researchgate.net The different solubilities of the diastereomeric salts—for instance, the (R,R)- and (S,S)- salts versus the (R,S)- and (S,R)- salts—in a specific solvent system is exploited. researchgate.net By carefully controlling conditions such as solvent composition, temperature, and concentration, one diastereomer crystallizes out of the solution, leaving the other in the filtrate. This technique has successfully been applied to isolate the desired enantiomerically pure (R)- and (S)- forms of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid in yields of up to 87-89% of the theoretical maximum. researchgate.net

Asymmetric Catalysis in Pyrazolidinone Formation

Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched pyrazolidinone derivatives, avoiding the need for resolving racemic mixtures. This approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction that forms the pyrazolidinone ring.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrazolidinones. nih.govnih.gov Chiral amines and their derivatives are common catalysts in these transformations.

One approach involves the reaction of α,β-unsaturated aldehydes with hydrazine derivatives, catalyzed by chiral diarylprolinol trimethylsilyl ethers. researchgate.net This method can produce optically active 4-substituted-3-pyrazolidinones with excellent enantioselectivity, in some cases up to a 96:4 enantiomeric ratio. researchgate.net The reaction typically proceeds through a Michael addition/cyclization cascade. nih.gov Another effective organocatalytic system employs a hydroquinine-derived bifunctional squaramide catalyst for the domino reaction between N-Boc ketimines from pyrazolin-5-ones and γ-hydroxyenones. rsc.orgnih.gov This protocol generates two stereocenters and provides the desired products in good yields with high enantioselectivities (up to >99% ee) and moderate to good diastereoselectivities. rsc.orgnih.gov

| Catalyst Type | Reactants | Product Type | Selectivity |

| Chiral Diarylprolinol Trimethylsilyl Ethers | α-Substituted Propenals & Activated Hydrazines | 4-Substituted Pyrazolidinones | Up to 96:4 er researchgate.net |

| Chiral Pyrrolidines | α,β-Unsaturated Aldehydes & Di-1,2-N-protected Hydrazine | 3-Hydroxypyrazolidine Derivatives | 98–99 % ee nih.govresearchgate.net |

| Hydroquinine-derived Squaramide | N-Boc Pyrazolinone Ketimines & γ-Hydroxyenones | Spirooxazolidines with Pyrazolinone Core | Up to >99% ee rsc.orgnih.gov |

Metal-catalyzed reactions, particularly 1,3-dipolar cycloadditions, are a practical and convenient method for constructing optically active pyrazolidinone scaffolds. chim.itacs.org Copper catalysts have been extensively used in these transformations. acs.org

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition between N,N'-cyclic azomethine imines and terminal alkynes is a pioneering method for constructing N,N'-bicyclic pyrazolidinones. acs.org This reaction can be controlled to produce different regioisomers based on the specific copper catalyst and conditions used. acs.org The mechanism is proposed to involve the formation of a Cu(I) acetylide, which then adds to the azomethine imine, followed by an intramolecular cyclization to yield the final product. chim.it These cycloadditions are highly efficient for synthesizing a wide variety of highly functionalized pyrazolidinone derivatives. chim.it The use of chiral ligands in conjunction with the copper catalyst is crucial for inducing enantioselectivity. acs.org

[3+2] Cycloaddition Reactions (e.g., with Azomethine Imines)

The [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including the pyrazolidinone core of this compound. mdpi.com This type of reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). mdpi.com Azomethine imines are commonly employed as 1,3-dipoles of the aza-allyl type for the synthesis of pyrazolidine (B1218672) derivatives. mdpi.com

These cycloadditions are highly valuable as they can establish multiple stereogenic centers in a single, often highly stereoselective, step. mdpi.com The reaction between an azomethine imine and an olefin (acting as the dipolarophile) leads to the formation of the fully saturated pyrazolidine ring. mdpi.com The versatility of this method allows for a broad range of substrates, and both metal-catalyzed and organocatalyzed asymmetric versions have been developed to yield non-racemic products with high efficiency. mdpi.com The resulting pyrazolidine structures are attractive synthetic targets due to their prevalence in medicinally relevant compounds. mdpi.com

The general approach is outlined in the scheme below:

Scheme 1: General [3+2] Cycloaddition for Pyrazolidine Synthesis

In this reaction, the azomethine imine reacts with a suitable dipolarophile, such as an α,β-unsaturated ester, to form the pyrazolidine ring. The specific substituents (R1-R5) can be varied to produce a diverse library of this compound derivatives.

Innovative Synthetic Pathways

Recent advancements in organic synthesis have introduced novel and more efficient methods for constructing the this compound scaffold. These innovative pathways often offer milder reaction conditions, improved sustainability, and access to a wider range of derivatives compared to traditional methods.

Visible light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the generation of reactive radical species under exceptionally mild conditions. researchgate.netbeilstein-journals.org This strategy avoids the need for harsh reagents or high temperatures, making it an environmentally friendly approach. rsc.orgijpsjournal.com In the context of pyrazolidinone synthesis, photoredox catalysis facilitates reactions that might otherwise be challenging, such as radical-mediated cascades and decarboxylative functionalizations. rsc.orgijpsjournal.com Organic dyes like Eosin Y or metallic complexes can be used as photocatalysts, which, upon irradiation with visible light (e.g., blue LEDs), initiate single-electron transfer (SET) processes to activate substrates. beilstein-journals.orgrsc.org

An effective method for synthesizing pyrazolidinone derivatives utilizes a visible light-driven, radical-mediated cascade reaction. rsc.org This approach can proceed without additives at room temperature, using blue light (λmax = 435–445 nm) to initiate the sequence. rsc.org The reaction cascade involves the generation of a radical species which then participates in a series of intramolecular and intermolecular events to build the heterocyclic ring in a single, continuous process. rsc.orgnottingham.ac.uk For example, the reaction between N-aryl glycine and azomethine imines under visible light irradiation leads to a diverse range of pyrazolidinones in yields up to 99%. rsc.org The process is highly efficient and demonstrates a broad substrate scope, making it a valuable strategy for chemical synthesis. rsc.org

Table 1: Selected Examples from Visible Light-Promoted Pyrazolidinone Synthesis rsc.org

| Entry | N-Aryl Glycine Derivative | Azomethine Imine Derivative | Product Yield |

| 1 | N-phenylglycine | (Z)-1,2-dimethyl-3-propylidene-hydrazine-1-ium-1-ide | 99% |

| 2 | N-(p-tolyl)glycine | (Z)-1,2-dimethyl-3-propylidene-hydrazine-1-ium-1-ide | 95% |

| 3 | N-(4-methoxyphenyl)glycine | (Z)-1,2-dimethyl-3-propylidene-hydrazine-1-ium-1-ide | 92% |

| 4 | N-phenylglycine | (Z)-3-butylidene-1,2-dimethyl-hydrazine-1-ium-1-ide | 96% |

This table is based on data presented in the study by Wang et al. (2024) on the visible light-promoted cascade synthesis of pyrazolidinones.

Decarboxylative strategies represent a significant advancement in forming carbon-carbon bonds, as they utilize readily available carboxylic acids as stable and convenient precursors for radical generation. ijpsjournal.com In the context of visible-light photoredox catalysis, α-amino acids like N-aryl glycine can undergo oxidative decarboxylation to form a key α-amino radical intermediate. rsc.org This radical can then engage in subsequent reactions, such as addition to an azomethine imine, to form the pyrazolidinone structure. rsc.org This decarboxylative aminoalkylation serves as a crucial initiation step in the radical-mediated cascade, effectively coupling the amino acid fragment with the pyrazolidinone core. rsc.org The use of amino acids as starting materials is advantageous due to their wide availability and structural diversity.

One-pot multicomponent reactions (MCRs) are highly convergent and efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all starting materials. edu.krdsemanticscholar.org This approach offers significant advantages, including reduced synthesis time, lower costs, energy savings, and operational simplicity compared to stepwise synthetic sequences. edu.krd For the synthesis of the this compound scaffold, a hypothetical MCR could involve the condensation of a hydrazine derivative, a dicarboxylic acid or its equivalent (like itaconic acid), and an aldehyde or ketone. Such a strategy would rapidly assemble the core heterocyclic structure in a single, efficient step, allowing for the facile generation of a library of substituted analogues.

Visible Light-Promoted Photoredox Catalysis

Synthesis of Substituted this compound Analogues

The functionalization of the this compound core is crucial for modulating its chemical and biological properties. Various synthetic routes have been developed to access analogues with diverse substituents on the pyrazolidine ring and the carboxylic acid moiety.

One key intermediate, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, can be prepared from 2-aminophenol and itaconic acid. nih.gov This scaffold can be further modified, for instance, through chlorination using HCl and hydrogen peroxide to yield the 1-(3,5-dichloro-2-hydroxyphenyl) analogue. nih.gov

Another synthetic approach allows for the creation of more complex derivatives. For example, 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been synthesized. semanticscholar.orgmdpi.com This synthesis involves preparing 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with ethyl 3-aryl-2-cyanoacrylates. The resulting intermediate is subsequently treated with hydrazine hydrate to form the final pyrazolidinone-containing product. semanticscholar.org This method demonstrates an efficient pathway to complex, substituted analogues with potential bioactivity. semanticscholar.orgmdpi.com

N-Functionalized 5-Oxopyrazolidine-3-carboxylic Acids

The functionalization of the nitrogen atoms within the 5-oxopyrazolidine ring is a key strategy for creating derivatives with specific properties. A notable method involves introducing complex substituents at the N-1 position through a cyclization reaction.

One documented approach is the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. mdpi.com This process begins with the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold. mdpi.com This starting material is reacted with various ethyl 3-substituted 2-cyanoacrylates in the presence of triethylamine to yield 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid intermediates. mdpi.com

The final step to create the N-functionalized pyrazolidinone ring is a cyclization reaction. mdpi.com The intermediate compound is treated with hydrazine hydrate in ethanol under reflux conditions. mdpi.comsemanticscholar.org This reaction constructs the 3-amino-5-oxopyrazolidine ring, resulting in the desired N-1 substituted product. mdpi.com The quinoline-based moiety is thus attached to the pyrazolidinone core via a nitrogen atom.

Table 1: Synthesis of N-Functionalized 5-Oxopyrazolidinone Derivatives

| Starting Material (Aryl Group) | Reagents and Conditions | Final Product |

|---|---|---|

| 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Hydrazine hydrate, EtOH, reflux | 1-[(phenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-methoxyphenyl)vinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Hydrazine hydrate, EtOH, reflux | 1-[(4-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxyphenyl)vinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Hydrazine hydrate, EtOH, reflux | 1-[(4-hydroxy-3-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-N,N-dimethylaminophenyl)vinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Hydrazine hydrate, EtOH, reflux | 1-[(4-N,N-dimethylaminophenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

Data sourced from multiple studies. mdpi.com

C-Substituted (e.g., 4- and 5-position) 5-Oxopyrazolidine-3-carboxylic Acids

Substitution at the carbon positions of the pyrazolidinone ring, particularly at the C4 position, allows for significant structural variation. The synthetic route described for N-functionalized derivatives also serves as an effective method for producing C4-substituted compounds.

The reaction between 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and hydrazine hydrate results in a cyclized product featuring an arylidene-methyl group attached to the C4 position of the pyrazolidinone ring. mdpi.com Specifically, this creates a 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] structure, where an exocyclic double bond is formed at the C4 position. This methodology demonstrates a concurrent N-functionalization and C4-substitution.

The structure of these synthesized compounds has been confirmed using various spectroscopic and micro-analytical techniques, including IR, NMR, and elemental analysis. mdpi.com

Table 2: Examples of C4-Substituted 5-Oxopyrazolidinone Derivatives

| C4-Substituent | Full Compound Name |

|---|---|

| (phenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl | 1-[(phenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| (4-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl | 1-[(4-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| (4-hydroxy-3-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl | 1-[(4-hydroxy-3-methoxyphenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| (4-N,N-dimethylaminophenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl | 1-[(4-N,N-dimethylaminophenyl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

Data sourced from multiple studies. mdpi.com

Synthesis of Bicyclic and Fused Pyrazolidinone Systems

The construction of bicyclic and fused systems incorporating the pyrazolidinone ring leads to structurally complex and rigid molecules. These syntheses often involve annulation or cyclization reactions where the pyrazolidinone is formed as part of a larger, fused architecture.

One approach involves the synthesis of bicyclic compounds where a pyrazolidine ring is fused to a sulfolane ring. documentsdelivered.com This is achieved through the reaction of 2-benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide and its substituted analogs with hydrazine. researchgate.net This reaction yields 3-aryl-6a-methyl-6-nitrohexahydrothieno[2,3-d]pyrazole-4,4-dioxides, which are novel bicyclic structures combining the two heterocyclic rings. researchgate.net The structures of these fused compounds were confirmed by comprehensive spectroscopic analysis, including IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net

More advanced catalytic methods have also been developed. For instance, rhodium(III)-catalyzed C-H activation of pyrazolidinones and their subsequent [4+2] annulation with sulfoxonium ylides has been used to synthesize pyrazolo[1,2-a]cinnolines. researchgate.net This strategy creates N,N-bicyclic pyrazolidinone analogs. researchgate.net Another modern technique is the synthesis of pyrazolidinone-fused benzotriazines, which utilizes oxadiazolone as an amidine surrogate in a C-H bond activation strategy. researchgate.net These methods provide efficient and regioselective access to valuable fused pyrazolidinone skeletons under redox-neutral conditions. researchgate.net

Table 3: Methodologies for Bicyclic and Fused Pyrazolidinone Systems

| Synthetic Strategy | Starting Materials | Resulting Fused System |

|---|---|---|

| Cyclization/Fusion | 2-Benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxides, Hydrazine | Hexahydrothieno[2,3-d]pyrazole-4,4-dioxides researchgate.net |

| Rhodium(III)-Catalyzed [4+2] Annulation | Pyrazolidinones, Sulfoxonium ylides | Pyrazolo[1,2-a]cinnolines researchgate.net |

Chemical Reactivity and Transformations of 5 Oxopyrazolidine 3 Carboxylic Acid and Its Derivatives

Reactions Involving the Pyrazolidinone Ring System

The pyrazolidinone ring, a five-membered lactam containing two adjacent nitrogen atoms, is a key pharmacophore with significant chemical reactivity. Transformations involving this ring system are crucial for creating novel heterocyclic structures.

Functionalization at Ring Nitrogen Atoms (N1, N2)

The nitrogen atoms within the pyrazolidinone ring are nucleophilic and can be functionalized through various substitution reactions. The N1 position is commonly substituted, often by selecting a specific hydrazine (B178648) during the initial synthesis of the ring. For instance, the synthesis of 1-phenyl-5-oxopyrazolidine-3-carboxylic acid is achieved through the nucleophilic addition of phenylhydrazine (B124118) to an appropriate precursor like dimethyl maleate, followed by cyclization. researchgate.netarkat-usa.org This method directly installs the phenyl group at the N1 position.

Further functionalization can occur on the pre-formed pyrazolidinone scaffold. For example, derivatives can be synthesized by introducing complex substituents at the N1 position. One such approach involves reacting 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with ethyl 3-aryl-2-cyanoacrylates, followed by cyclization with hydrazine hydrate (B1144303). mdpi.comresearchgate.net This multi-step synthesis ultimately attaches a substituted quinoline (B57606) moiety to the N1 position of the pyrazolidinone ring, demonstrating the viability of creating complex N-substituted derivatives. mdpi.comresearchgate.net While the N1-position is more commonly substituted, the N2-nitrogen also possesses a lone pair of electrons and can potentially participate in reactions, though examples are less common in the reviewed literature.

Table 1: Examples of N1-Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Dimethyl maleate | Phenylhydrazine | (±)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid | researchgate.net, arkat-usa.org |

Ring Transformations and Rearrangements

The pyrazolidinone ring can undergo significant transformations, including ring-opening and rearrangement reactions, leading to the formation of diverse heterocyclic scaffolds. These reactions often depend on specific catalytic systems that can selectively activate and cleave bonds within the ring.

Recent research has shown that pyrazolidinones can participate in catalytic system-controlled divergent reactions. For example, the reaction of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones can be directed to produce different products, including tetrahydropyrimidinones, through selective N-N bond activation. nih.gov This represents a significant ring transformation where the original five-membered pyrazolidinone is incorporated into a new, larger heterocyclic system. nih.gov

Other studies have explored the oxidative ring-opening of related pyrazole (B372694) systems. For instance, the oxidative cleavage of the aromatic C-N bond in 5-aminopyrazoles using hypervalent iodine reagents leads to the formation of acyclic 3-diazenylacrylonitrile derivatives. researchgate.net While not directly involving 5-oxopyrazolidine-3-carboxylic acid, these findings suggest that the pyrazolidinone ring could be susceptible to similar oxidative ring-opening reactions under specific conditions.

Furthermore, rearrangement reactions common in heterocyclic chemistry, such as the Wolff or Beckmann rearrangements, could potentially be applied to derivatives of this compound to induce ring expansion or contraction, although specific examples for this scaffold are not extensively documented. libretexts.orgslideshare.net The stability of the pyrazolidinone ring is considerable, but under the influence of specific reagents or catalysts, it can serve as a precursor for more complex molecular architectures. nih.gov

Table 2: Examples of Pyrazolidinone Ring Transformations

| Reactant(s) | Catalytic System/Reagents | Transformation Type | Product Class | Reference(s) |

|---|---|---|---|---|

| Pyrazolidinones and 3-alkynyl-3-hydroxyisoindolinones | Metal Catalyst (e.g., Rh(III)) | N-N Bond Activation / Annulation | Tetrahydropyrimidinones | nih.gov |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile handle for a variety of chemical modifications, including salt formation, esterification, and amidation, which are fundamental for creating derivatives with altered solubility, stability, and biological activity.

Salt Formation and Carboxylate Anion Reactivity

As a typical carboxylic acid, this compound readily reacts with bases to form carboxylate salts. libretexts.orglibretexts.org This reaction is fundamental for applications such as purification and chiral resolution. For instance, racemic (±)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid has been successfully resolved into its pure enantiomers through the formation of diastereomeric salts. arkat-usa.org This is achieved by reacting the racemic acid with an enantiomerically pure chiral amine, such as (R)- or (S)-α-methylbenzylamine. arkat-usa.orglibretexts.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by methods like preferential crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with a strong acid. researchgate.netlibretexts.org

The carboxylate anion, formed by deprotonation, is a good nucleophile and can participate in substitution reactions. evitachem.com Its reactivity is key in various coupling reactions where it attacks an electrophilic center.

Table 3: Diastereomeric Salt Formation for Chiral Resolution

| Racemic Acid | Resolving Agent | Diastereomeric Salts | Separation Method | Final Product | Reference(s) |

|---|---|---|---|---|---|

| (±)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-α-methylbenzylamine | (R,R)-salt and (S,R)-salt | Preferential Crystallization | (R)- and (S)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid | researchgate.net, arkat-usa.org |

Esterification Reactions

The carboxylic acid group can be converted to an ester through reactions with alcohols, typically under acidic conditions (Fischer esterification). nih.gov This transformation is often used to modify the polarity and bioavailability of the parent compound or to protect the carboxylic acid during subsequent reactions.

For example, the enantiomerically pure (R)- and (S)-forms of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid have been converted to their corresponding methyl esters. researchgate.net This reaction is efficiently carried out by heating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, often accelerated by microwave irradiation. researchgate.net Similarly, related N-substituted 5-oxopyrrolidine-3-carboxylic acids are readily esterified with methanol using sulfuric acid as a catalyst. nih.govnih.gov

Table 4: Representative Esterification Reactions

| Carboxylic Acid Derivative | Alcohol | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| (R)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid | Methanol | H₂SO₄, Microwave, Reflux | (R)-Methyl 5-oxo-1-phenylpyrazolidine-3-carboxylate | researchgate.net |

| (S)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid | Methanol | H₂SO₄, Microwave, Reflux | (S)-Methyl 5-oxo-1-phenylpyrazolidine-3-carboxylate | researchgate.net |

Amidation and Peptide Coupling Reactions

The formation of an amide bond is one of the most important transformations of the carboxylic acid moiety, allowing for the synthesis of a wide range of derivatives, including peptides. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. nih.govyoutube.com

A common method involves converting the carboxylic acid to a more reactive intermediate, such as a mixed anhydride (B1165640). For example, enantiopure 5-oxo-1-phenylpyrazolidine-3-carboxylic acid has been coupled with various amines (e.g., aniline, benzylamine) by first forming a mixed anhydride with pivaloyl chloride. researchgate.net The subsequent addition of the amine leads to the formation of the desired amide in good yields. researchgate.net

Modern peptide coupling reagents are also employed for efficient amide bond formation under mild conditions. Reagents like bis(pentafluorophenyl) carbonate (BPC) have been used to activate the carboxylic acid of pyrimidine-substituted pyrrolidinone carboxylic acids for parallel amidation with a series of amines. mdpi.com While this example is from the pyrrolidinone series, the principle is directly applicable to pyrazolidinone carboxylic acids. These coupling reactions are crucial for building libraries of compounds for biological screening. nih.govmdpi.com

Table 5: Amidation and Peptide Coupling Reactions

| Carboxylic Acid Derivative | Amine | Coupling Reagent/Method | Product Class | Reference(s) |

|---|---|---|---|---|

| (R)-5-oxo-1-phenylpyrazolidine-3-carboxylic acid | Aniline, Benzylamine, etc. | Pivaloyl chloride (Mixed Anhydride) | N-Substituted amides | researchgate.net |

Oxidation and Reduction Reactions

The structure of this compound offers two primary sites for oxidation and reduction reactions: the carboxyl group and the ketone carbonyl group within the pyrazolidine (B1218672) ring.

Reduction Reactions

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires powerful reducing agents, as carboxylic acids are relatively resistant to reduction. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose, effectively converting the carboxyl group into a hydroxymethyl group (-CH₂OH). libretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the breakdown of the intermediate to an aldehyde, which is then further reduced to the primary alcohol. libretexts.org Diborane (B₂H₆) can also be used for this reduction. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not capable of reducing carboxylic acids. libretexts.org

Simultaneously, the ketone carbonyl group at the 5-position of the pyrazolidine ring can also be reduced to a secondary alcohol. This reduction can often be achieved under similar conditions to the carboxylic acid reduction. The choice of reagent and reaction conditions can sometimes allow for selective reduction of one group over the other, although this can be challenging.

Oxidation Reactions

The carboxylic acid group is already in a high oxidation state, making it generally resistant to further oxidation. libretexts.org Under harsh oxidative conditions, decarboxylation (loss of CO₂) can occur. libretexts.org For instance, the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid and bromine, leads to decarboxylation and bromination. libretexts.org

The pyrazolidine ring itself can be susceptible to oxidation. The N-H groups and the α-carbon to the ketone could be potential sites for oxidation, potentially leading to ring opening or the formation of new functional groups, depending on the oxidant and reaction conditions. For example, some pyrazolidine derivatives can be oxidized to the corresponding aromatic pyrazole. encyclopedia.pub

| Reaction Type | Functional Group | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Reduction | Carboxylic Acid | Lithium aluminum hydride (LiAlH₄), Diborane (B₂H₆) | Primary Alcohol | libretexts.org |

| Reduction | Ketone | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Secondary Alcohol | |

| Oxidation (Decarboxylation) | Carboxylic Acid | Ag₂O, Br₂ (Hunsdiecker reaction) | Alkyl/Aryl Halide | libretexts.org |

| Oxidation | Pyrazolidine Ring | Various (e.g., air, NIS) | Pyrazole (aromatization) | encyclopedia.pub |

Electrophilic and Nucleophilic Substitution Reactions on Derivatized Forms

The reactivity of this compound in substitution reactions is greatly enhanced by its conversion to derivatized forms. These reactions can occur at the acyl group or on the pyrazolidine ring itself.

Nucleophilic Substitution

As discussed in section 3.2.4, converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, is key for promoting nucleophilic acyl substitution. libretexts.orgpressbooks.pub These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the leaving group (e.g., chloride). libretexts.org This is a versatile method for synthesizing a wide array of derivatives. khanacademy.orgmedlifemastery.com

Common nucleophilic substitution reactions on activated this compound derivatives include:

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most important transformations for creating biologically active molecules. rsc.org

Ester Formation: Reaction with alcohols, typically under basic or acidic catalysis, produces esters. medlifemastery.com

Anhydride Formation: Reaction with a carboxylate salt can form a mixed or symmetric anhydride. libretexts.org

The relative reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: Acyl Chloride > Anhydride > Ester > Amide. khanacademy.org This hierarchy dictates that a more reactive derivative can be readily converted into a less reactive one. pressbooks.pub

Electrophilic Substitution

Electrophilic substitution reactions typically occur on aromatic or electron-rich rings. The pyrazolidine ring in this compound is a non-aromatic heterocycle. However, its derivatized forms can undergo electrophilic substitution, primarily at the nitrogen atoms. The N-H protons are acidic and can be removed by a base, allowing the resulting nitrogen anion to act as a nucleophile and attack an electrophile.

Furthermore, if the pyrazolidine ring is oxidized to the corresponding aromatic pyrazole ring, it becomes susceptible to electrophilic aromatic substitution. encyclopedia.pub The pyrazole ring is considered an electron-rich aromatic system. The regioselectivity of the substitution (i.e., the position of attack by the electrophile) is influenced by the existing substituents on the ring. encyclopedia.pubresearchgate.net In pyrazole itself, electrophilic attack generally occurs at the C4 position. However, the presence of activating or deactivating groups, such as the derivatized carboxyl group and the oxo group, will direct the substitution to specific positions on the ring. The presence of electron-withdrawing groups can deactivate the ring towards electrophilic attack. researchgate.netpearson.com

Theoretical and Computational Chemistry Approaches for 5 Oxopyrazolidine 3 Carboxylic Acid

Quantum Mechanical Studies

Quantum mechanical calculations are foundational to modern computational chemistry, providing detailed information about the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation approximately, yielding valuable data on molecular orbitals, charge distribution, and reactivity descriptors. nih.gov

Electronic Structure Analysis (HOMO, LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.govnih.gov

While specific computational data for 5-Oxopyrazolidine-3-carboxylic acid is not extensively documented, analysis of related heterocyclic compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provides a model for how these parameters are assessed. nih.govnih.gov For this related molecule, DFT calculations revealed a significant HOMO-LUMO gap, suggesting high electronic stability. nih.govnih.gov The HOMO is typically localized over the electron-rich regions of the pyrazole (B372694) ring, while the LUMO is distributed across the electron-withdrawing carboxylic acid and furan (B31954) moieties. nih.gov This distribution is critical for predicting how the molecule will interact with other reagents.

Table 1: Illustrative Frontier Orbital Energies for a Related Pyrazole Carboxylic Acid Derivative This table presents data for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as an example of typical values obtained through DFT calculations.

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.581 | Electron-donating ability |

| ELUMO | -2.123 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.458 | Chemical reactivity and stability |

Source: Adapted from theoretical studies on related pyrazole derivatives. nih.govnih.gov

Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a color-coded map plotted onto the molecule's electron density surface. nih.gov Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms). nih.govresearchgate.net

For this compound, the MEP map would be expected to show strong negative potential around the carbonyl oxygen and the oxygens of the carboxylic acid group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid and the N-H protons would exhibit positive potential, marking them as sites for nucleophilic interaction.

Chemical Potential, Electron Affinity, and Global Hardness/Softness Calculations

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. nih.gov

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule and can be approximated as EA ≈ -ELUMO .

Ionization Potential (IP) is the energy required to remove an electron and can be approximated as IP ≈ -EHOMO .

Chemical Potential (μ) , a measure of the escaping tendency of electrons, is calculated as μ = (EHOMO + ELUMO) / 2 .

Global Hardness (η) measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η = (ELUMO - EHOMO) / 2 .

Global Softness (S) is the reciprocal of hardness (S = 1/η ).

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, defined as ω = μ² / 2η .

These descriptors are instrumental in rationalizing the outcomes of chemical reactions and understanding the driving forces behind molecular interactions. nih.govresearchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to act as an electrophile. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies. For cyclic systems like the pyrazolidinone ring, this analysis reveals the most stable conformations.

The five-membered pyrazolidinone ring is not planar. X-ray crystallography studies on a derivative, Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate, have shown that the ring adopts an envelope conformation . nih.gov In this arrangement, four of the ring atoms lie in a single plane, while the fifth atom is displaced out of this plane. This puckering minimizes steric strain and torsional strain within the ring. Computational modeling can be used to map the energy landscape of this puckering, identifying the lowest energy conformers and the energy barriers between them.

Molecular Modeling and Docking Studies (focused on theoretical interactions with target macromolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as an enzyme or receptor.

While docking studies specifically on this compound are not prevalent, research on its derivatives highlights the scaffold's potential in medicinal chemistry. For instance, hybrid molecules incorporating the pyrazolidinone ring, such as 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, have been synthesized and evaluated for their anticancer activity. mdpi.com Docking simulations for these compounds against cancer-related proteins would aim to elucidate their binding mode, identifying key hydrogen bonds and hydrophobic interactions within the active site that are responsible for their biological effect. Such studies are crucial for the rational design of more potent and selective inhibitors.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathway.

The synthesis of the pyrazolidinone ring system has been the subject of such computational investigations. For example, the formation of pyrazolidines via the [3+2] cycloaddition of azomethine imines has been studied computationally, revealing details of a stepwise reaction mechanism that contrasts with previously assumed concerted pathways. nih.gov Other studies have explored rhodium-catalyzed cascade reactions to build fused pyrazolidinone structures, using computational analysis to understand unprecedented "rhodium shift" events within the catalytic cycle and the sequence of bond formations. researchgate.netacs.org These theoretical studies provide a detailed understanding of the reaction energetics and intermediates, which is essential for optimizing reaction conditions and developing novel synthetic routes.

Applications of 5 Oxopyrazolidine 3 Carboxylic Acid and Its Derivatives in Advanced Organic Synthesis and Scaffold Design

Precursors for the Construction of Complex Heterocyclic Ring Systems

The 5-oxopyrazolidine-3-carboxylic acid framework serves as a versatile precursor for synthesizing a variety of fused heterocyclic systems. The inherent reactivity of the pyrazolidinone ring, combined with the functionality of the carboxylic acid group, enables its transformation into elaborate molecular architectures.

A significant application of pyrazolidinone-related structures is in the synthesis of pyrazolo[3,4-d]pyrimidines. These fused bicyclic heterocycles are of great interest in medicinal chemistry as they are structural analogs of purines and have been investigated for a wide range of biological activities. The synthesis of the pyrazolo[3,4-d]pyrimidine core generally involves the construction of the pyrimidine (B1678525) ring onto a pre-existing, suitably functionalized pyrazole (B372694) ring.

Common precursors for these syntheses are 5-aminopyrazole-4-carbonitriles, 5-aminopyrazole-4-carboxamides, or the corresponding carboxylic acid esters, which are structurally related to this compound. One established method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux conditions to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com

Another versatile one-flask synthetic strategy reacts 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃). nih.gov This is followed by the addition of hexamethyldisilazane (B44280) to facilitate the final heterocyclization, producing the desired pyrazolo[3,4-d]pyrimidines in good yields. nih.govsemanticscholar.org The reaction mechanism is believed to proceed through Vilsmeier amidination and imination, followed by an intermolecular heterocyclization step. nih.govsemanticscholar.org These methods highlight how the aminopyrazole framework, a close relative of the 5-oxopyrazolidinone core, is a critical intermediate for accessing the fused pyrimidine system. mdpi.comnih.govsemanticscholar.org

The synthesis of hybrid molecules that combine two or more pharmacologically active scaffolds is a prominent strategy in drug discovery. A notable example involving the pyrazolidinone core is the creation of quinolone-pyrazolidinone hybrids. Research has detailed an efficient synthetic route to produce novel 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. mdpi.comresearchgate.net

The synthesis begins not with the pyrazolidinone itself, but with a 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold. mdpi.comresearchgate.net This quinolone core is subjected to a multi-step reaction sequence. First, it is reacted with various ethyl 3-aryl-2-cyanoacrylates in the presence of a base like triethylamine. mdpi.com This step forms a 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid intermediate. mdpi.com In the final and key step, this intermediate undergoes cyclization with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. mdpi.comresearchgate.net This reaction constructs the 3-amino-5-oxopyrazolidinone ring onto the quinolone framework, yielding the final hybrid product. mdpi.com

The structures of these novel hybrids have been confirmed by IR, NMR, and elemental analysis. mdpi.com A selection of the synthesized derivatives is presented below.

Table 1: Synthesized Quinolone-Pyrazolidinone Hybrid Derivatives (8a-d)

| Compound | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 8a | Phenyl | 72% | 252 |

| 8b | 4-Methoxyphenyl | 68% | 260 |

| 8c | 4-Hydroxy-3-methoxyphenyl | 63% | 269 |

| 8d | 4-Chlorophenyl | 75% | 278 |

Data sourced from Mohammed et al. (2022). mdpi.com

Development of Novel Chemical Scaffolds for Research Purposes

The this compound moiety is a valuable scaffold for building diverse molecular libraries for research and drug discovery. A scaffold is a core chemical structure upon which various substituents can be placed to create a collection of related compounds. The pyrazolidine (B1218672) ring system is considered a "privileged scaffold" as it is found in numerous compounds exhibiting significant biological activities, including anticancer and anti-inflammatory properties. mdpi.comresearchgate.net

The utility of this compound as a scaffold stems from its multiple points for chemical modification:

The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other derivatives, allowing for the introduction of a wide range of chemical diversity.

Ring Nitrogens (N1 and N2): The two nitrogen atoms within the pyrazolidine ring can be substituted, offering further sites for modification to fine-tune the molecule's properties.

The C4 Methylene (B1212753) Group: The active methylene group adjacent to the carbonyl (C5) and the carboxylic acid (C3) can be a site for condensation reactions, as seen in the synthesis of the quinolone-pyrazolidinone hybrids. mdpi.com

This inherent versatility allows chemists to systematically modify the core structure to explore the structure-activity relationships (SAR) of new compound series, aiming to optimize their interaction with biological targets. The synthesis of the aforementioned quinolone-pyrazolidinone hybrids, which were subsequently evaluated for their anticancer activity against the MCF-7 breast cancer cell line, serves as a practical example of using this scaffold to generate novel compounds for biological screening. mdpi.comresearchgate.net

Research into Potential Antimicrobial Agents (as synthetic targets)

The pyrazolidinone core, a key feature of this compound, is a recognized pharmacophore in the development of novel antimicrobial agents. nih.govnih.govnih.gov The modification of this scaffold has led to the synthesis of compounds with activity against various bacterial strains.

A series of novel pyrazolidinone antibacterial agents were synthesized and their structure-activity relationships were explored. nih.gov By modifying the side chain attached to the nitrogen at the C-7 position, researchers were able to improve the potency and spectrum of activity of these compounds. This led to the identification of several candidates with promising in vitro profiles that were further evaluated for their in vivo efficacy and pharmacokinetic properties. nih.gov

In other research, monocyclic pyrazolidinones have been synthesized and shown to exhibit moderate antibacterial activity. nih.gov The synthesis of these compounds provides a basis for further structural modifications to enhance their antimicrobial properties. The development of pyrazole derivatives with dual anti-inflammatory and antimicrobial activities has also been a significant area of interest. nih.gov

The oxazolidinone class of antibiotics, which shares structural similarities with pyrazolidinones, has also been a source of inspiration for designing new antibacterial agents. mdpi.com Linezolid, an oxazolidinone antibiotic, is a key lead molecule in this field. mdpi.com The structural features of these compounds, including the five-membered ring system, are crucial for their antibacterial action. mdpi.com

Research into Potential Anti-inflammatory Agents (as synthetic targets)

The pyrazolidine and pyrazole ring systems are well-established scaffolds in the design of anti-inflammatory agents. nih.govgoogle.comnih.govnih.govresearchgate.net Phenylbutazone and its derivatives, which contain a pyrazolidine ring, have been used clinically to manage inflammation and pain associated with conditions like arthritis. google.com Research has focused on enhancing the anti-inflammatory response of these pyrazolidine-based drugs. google.com

Pyrazoles and their derivatives have been extensively investigated for their anti-inflammatory properties. nih.govnih.govnih.gov These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation. nih.gov The search for selective COX-2 inhibitors, which are associated with fewer gastrointestinal side effects than non-selective NSAIDs, has been a major driver of research in this area. nih.gov

The design and synthesis of novel 5-oxopyrrolidine-3-carboxylic acid derivatives have also yielded compounds with significant anti-inflammatory activity. researchgate.net A series of these derivatives were synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix during inflammation. researchgate.net Several of the synthesized compounds showed promising activity against MMP-2 and MMP-9. researchgate.net

Furthermore, the synthesis of new pyridazine (B1198779) derivatives has led to the discovery of potent and selective COX-2 inhibitors with in vivo anti-inflammatory activity comparable to established drugs like indomethacin (B1671933) and celecoxib. nih.gov

Research into Potential Anticancer Agents (as synthetic targets)

The this compound scaffold has been utilized in the synthesis of novel compounds with potential anticancer activity. dntb.gov.uamdpi.comresearchgate.net In one study, new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were synthesized and evaluated for their anticancer effects against the MCF-7 breast cancer cell line. dntb.gov.uamdpi.comresearchgate.net Several of these compounds demonstrated strong anticancer activity when compared to the reference drug doxorubicin. dntb.gov.uamdpi.comresearchgate.net

The synthesis of these hybrid molecules, combining the quinoline (B57606) and pyrazolinone moieties, represents a strategic approach to developing new anticancer agents. mdpi.com The operational simplicity and good yields of the synthetic route make it an attractive method for producing these bioactive compounds. mdpi.com

Similarly, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated as potential anticancer agents. nih.govmdpi.com These compounds have shown structure-dependent anticancer activity in human pulmonary cancer cell culture models. nih.govmdpi.com For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited the highest anticancer activity in the A549 cell line. nih.govmdpi.com

Furthermore, research on 5-oxopyrrolidine derivatives has identified compounds with potent anticancer activity against A549 human lung adenocarcinoma cells. nih.govresearchgate.net The conversion of a carboxylic acid to a hydrazone was found to significantly improve the anticancer activity in a structure-dependent manner. nih.gov

Research into Potential Insecticidal Agents (as synthetic targets)

Derivatives of 3,5-pyrazolidinedione have demonstrated notable insecticidal activity against the cotton leaf worm, Spodoptera littoralis. aun.edu.egresearchgate.net Bioassays revealed that these compounds possess satisfactory insecticidal properties, with some exhibiting high larvicidal activity. aun.edu.egresearchgate.net The results suggest the potential use of these derivatives in integrated pest management programs. aun.edu.egresearchgate.net

The pyrazolone (B3327878) scaffold has also been investigated for its insecticidal effects. researchgate.net One study found that a 5-aminopyrazolo-pyrazolone compound was more potent than a 3-pyrazolo-acrylate derivative against S. littoralis larvae, causing metamorphic disruption and histological alterations in the mid-gut. researchgate.net

Furthermore, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings have been synthesized and shown to have good insecticidal activity against Aphis fabae. researchgate.net One compound, in particular, exhibited mortality rates comparable to the commercial insecticide imidacloprid. researchgate.net

The design and synthesis of N-pyridylpyrazole derivatives containing thiazoles have also yielded compounds with excellent insecticidal activities against various lepidopteran pests, including Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. mdpi.com The structure-activity relationship analysis from this research provides valuable insights for the development of new and effective insecticides. mdpi.com

Utility in the Construction of Chemical Libraries for High-Throughput Screening Initiatives

The this compound scaffold and its analogs are valuable building blocks for the construction of chemical libraries for high-throughput screening (HTS). The versatility of this core structure allows for the generation of a diverse range of derivatives through various chemical transformations.

For instance, the synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing hydrazone, azole, and azine moieties has been explored to create libraries of compounds for screening against multidrug-resistant pathogens. nih.govmdpi.com Similarly, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives with azole, diazole, and hydrazone functionalities has been used to generate compounds for anticancer and antimicrobial screening. nih.gov

The development of efficient synthetic routes, such as the one for 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, facilitates the rapid generation of compound libraries. mdpi.com The operational simplicity and good yields of these methods are crucial for producing a large number of compounds for HTS campaigns.

The combinatorial approach of combining different pharmacophoric fragments, such as thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyrimidines, has been used to construct libraries of amides for antimicrobial screening. uran.ua This strategy, coupled with computational methods like docking studies, aids in the rational design and prioritization of compounds for synthesis and biological evaluation.

The ability to generate diverse libraries of compounds based on the this compound scaffold and related structures is essential for discovering new lead compounds with desired biological activities.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 5-Oxopyrazolidine-3-carboxylic acid, and what analytical techniques are used for characterization?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursors (e.g., substituted pyrazolidines) under controlled conditions (e.g., inert atmosphere, reflux). Key steps may include oxidation or functional group modifications using reagents like sodium borohydride or palladium catalysts .

- Characterization : Analytical techniques include:

- Thin-layer chromatography (TLC) for reaction progress monitoring .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation .

- High-performance liquid chromatography (HPLC) for purity assessment (>98% purity achievable) .

Q. What safety precautions are recommended when handling this compound in research settings?

- Safety Protocol :

- Use N95 masks , gloves, and eye protection to avoid inhalation or contact .

- Store at 2–8°C in airtight containers to prevent degradation .

- Follow waste disposal guidelines for carboxylic acid derivatives to minimize environmental impact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .

- Catalyst use : Palladium or copper catalysts improve cyclization kinetics .

- Temperature control : Reflux conditions (~100–120°C) balance reaction rate and side-product formation .

- Data-Driven Example :

Q. How can researchers resolve structural ambiguities or tautomeric forms of this compound using computational or spectroscopic methods?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) calculations predict tautomeric stability (e.g., keto-enol equilibrium) .

- Spectroscopy :

- ²D NMR (COSY, HSQC) identifies proton-proton coupling and carbon connectivity .

- IR spectroscopy confirms carboxylic acid (-COOH) and carbonyl (C=O) groups .

Q. What strategies address contradictions in reported bioactivity data for this compound derivatives?

- Critical Analysis Framework :

- Reproducibility checks : Validate assay conditions (e.g., pH, solvent) across studies .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., pyridinyl vs. phenyl groups) to isolate bioactive moieties .

- Meta-analysis : Cross-reference bioactivity data with synthetic purity (e.g., HPLC traces showing <2% impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.